molecular formula C11H15BO3 B8298419 3,3,7-Trimethyl-2,3-dihydro-benzofuran-5-boronic Acid

3,3,7-Trimethyl-2,3-dihydro-benzofuran-5-boronic Acid

Cat. No. B8298419
M. Wt: 206.05 g/mol
InChI Key: XTFCECCUBDUTTM-UHFFFAOYSA-N
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Patent
US06720423B2

Procedure details

Following General Procedure A and using 5-bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran (1.2 g, 5 mmol), 12 mL of anhydrous tetrahydrofuran, 1.7M solution of t-butyllithium in n-pentane (6.17 mL, 10.5 mmol) and trimethyl borate (1.2 mL, 10.5 mmol) the title compound was obtained as a foam that was used as such for the next step without purification and characterization. 5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran can be prepared as described in U.S. Pat. No. 6,093,838, incorporated herein by reference.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.17 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C([Li])(C)(C)C.CCCCC.[B:24](OC)([O:27]C)[O:25]C>O1CCCC1>[CH3:10][C:7]1([CH3:11])[C:6]2[CH:12]=[C:2]([B:24]([OH:27])[OH:25])[CH:3]=[C:4]([CH3:13])[C:5]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
6.17 mL
Type
reactant
Smiles
CCCCC
Step Five
Name
Quantity
1.2 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2C)B(O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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